2,2,2-Trichloroethyl phenylcarbamate
Overview
Description
2,2,2-Trichloroethyl phenylcarbamate is an organic compound with the molecular formula C9H8Cl3NO2 It is a derivative of carbamic acid and is characterized by the presence of a trichloroethyl group attached to the nitrogen atom of the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl phenylcarbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with aniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCOOCH2CCl3+C6H5NH2→C6H5NHCOOCH2CCl3+HCl
The reaction is typically conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl phenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phenylcarbamic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents such as zinc and acetic acid.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Zinc, acetic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Hydrolysis: Phenylcarbamic acid, 2,2,2-trichloroethanol.
Reduction: Ethyl phenylcarbamate.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl phenylcarbamate involves the formation of a covalent bond with the target molecule. The trichloroethyl group acts as a leaving group, facilitating the formation of a carbamate linkage with the target. This can result in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
2,2,2-Trichloroethanol: Used as a solvent and intermediate in organic synthesis.
Phenylcarbamic acid: A simpler carbamate derivative used in various chemical reactions.
Uniqueness
2,2,2-Trichloroethyl phenylcarbamate is unique due to its combination of a trichloroethyl group and a phenylcarbamate moiety. This gives it distinct reactivity and makes it suitable for specific applications where both protecting group functionality and carbamate reactivity are required .
Properties
IUPAC Name |
2,2,2-trichloroethyl N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c10-9(11,12)6-15-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVDVFNMTYTIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962747 | |
Record name | 2,2,2-Trichloroethyl hydrogen phenylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42864-21-1 | |
Record name | NSC151581 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151581 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Trichloroethyl hydrogen phenylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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